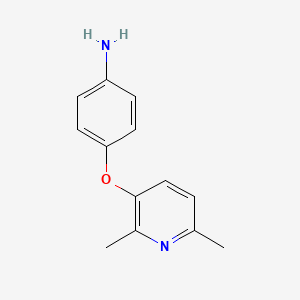
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is an organic compound that features a pyrazole ring attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylacetic acid. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with phenylacetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .
Aplicaciones Científicas De Investigación
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)phenylboronic acid
- 4-(1H-pyrazol-4-yl)phenylmethanol
Uniqueness
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-[4-(1H-pyrazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,5H2,(H,12,13)(H,14,15) |
Clave InChI |
MVHDBERVNBGHLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)












